molecular formula C18H18ClNO6 B15192584 Unii-1uhp520J4V

Unii-1uhp520J4V

Cat. No.: B15192584
M. Wt: 379.8 g/mol
InChI Key: PXFCVALKVVALQA-KYWPAZAJSA-N
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Preparation Methods

KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .

Chemical Reactions Analysis

KF-25706 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .

Properties

Molecular Formula

C18H18ClNO6

Molecular Weight

379.8 g/mol

IUPAC Name

(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one

InChI

InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1

InChI Key

PXFCVALKVVALQA-KYWPAZAJSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Origin of Product

United States

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